(4Z)-4-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
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Overview
Description
The compound (4Z)-4-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a synthetic organic molecule with a complex structure. It belongs to the class of pyrazolidine-3,5-dione derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the benzylidene group: This step involves the condensation of the pyrazolidine-3,5-dione with a benzaldehyde derivative in the presence of a base.
Attachment of the ethoxy and phenoxy groups: This is typically done through etherification reactions using appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
(4Z)-4-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione: is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrazolidine-3,5-dione core with benzylidene, ethoxy, and phenoxy groups sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4Z)-4-[[4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H22N2O4/c1-18-7-11-21(12-8-18)30-15-16-31-22-13-9-19(10-14-22)17-23-24(28)26-27(25(23)29)20-5-3-2-4-6-20/h2-14,17H,15-16H2,1H3,(H,26,28)/b23-17- |
InChI Key |
ROEXFZAJBJTTKN-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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